molecular formula C13H16FN3O2 B8626070 1-Acetyl-4-(4-fluorophenylcarbamoyl)piperazine

1-Acetyl-4-(4-fluorophenylcarbamoyl)piperazine

Cat. No. B8626070
M. Wt: 265.28 g/mol
InChI Key: HEZMGOARGJSMGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06710043B1

Procedure details

To a stirred solution of 1-acetylpiperazine (0.648 g) in tetrahydrofuran (10 ml) was added 4-fluorophenyl isocyanate (0.574 g) at ambient temperature. After stirring at ambient temperature for 1 hour, the solvent was removed by evaporation under reduced pressure, and the residue was triturated with diisopropyl ether to give 1-acetyl-4-(4-fluorophenylcarbamoyl)piperazine (1.25 g).
Quantity
0.648 g
Type
reactant
Reaction Step One
Quantity
0.574 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2].[F:10][C:11]1[CH:16]=[CH:15][C:14]([N:17]=[C:18]=[O:19])=[CH:13][CH:12]=1>O1CCCC1>[C:1]([N:4]1[CH2:9][CH2:8][N:7]([C:18](=[O:19])[NH:17][C:14]2[CH:15]=[CH:16][C:11]([F:10])=[CH:12][CH:13]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.648 g
Type
reactant
Smiles
C(C)(=O)N1CCNCC1
Name
Quantity
0.574 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N=C=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diisopropyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)C(NC1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: CALCULATEDPERCENTYIELD 112.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.